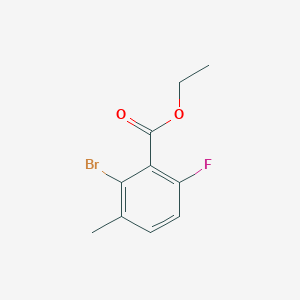

Ethyl 2-bromo-6-fluoro-3-methylbenzoate

Description

Ethyl 2-bromo-6-fluoro-3-methylbenzoate is a halogenated aromatic ester featuring a bromine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 3-position of the benzoate ring. Its molecular formula is C₁₀H₁₀BrFO₂, with a molecular weight of 273.09 g/mol (calculated). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic esters are valued for their reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions).

Properties

IUPAC Name |

ethyl 2-bromo-6-fluoro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-7(12)5-4-6(2)9(8)11/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNUFKIJTCIAJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Br)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethyl 2-bromo-6-fluoro-3-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-bromo-6-fluoro-3-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Ethyl 2-bromo-6-fluoro-3-methylbenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-bromo-6-fluoro-3-methylbenzoate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 2-bromo-6-fluoro-3-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Key Observations:

Halogen Diversity: Bromine (larger atomic radius) vs. chlorine (smaller, more electronegative) influences bond polarization and reactivity in cross-coupling reactions. For example, bromine-containing esters are typically more reactive in palladium-catalyzed couplings than chlorine analogs .

Electronic Properties :

- Fluorine Substitution : Ethyl 2-bromo-3,6-difluorobenzoate’s dual fluorine atoms create a highly electron-deficient aromatic ring, favoring reactions requiring strong electrophilic intermediates .

- Methyl vs. Halogen : The methyl group in this compound donates electron density via hyperconjugation, slightly deactivating the ring compared to purely halogenated analogs .

Synthetic Applications :

- Ethyl 2-chloro-6-fluoro-3-methylbenzoate may serve as a cheaper alternative in syntheses where bromine’s reactivity is unnecessary, though its lower molecular weight could affect stoichiometric calculations .

Research Findings and Limitations

- Structural Characterization: Crystallographic studies of such esters often employ the SHELX suite (e.g., SHELXL for refinement), a standard in small-molecule crystallography .

- Synthetic Routes : Modern esterification and halogenation methods (e.g., Appel reaction for bromination) are likely employed, as described in foundational texts like House’s Modern Synthetic Reactions .

- Data Gaps : Critical physicochemical data (melting points, solubility, stability) are absent in the provided sources, limiting a comprehensive comparative analysis.

Biological Activity

Ethyl 2-bromo-6-fluoro-3-methylbenzoate is an aromatic ester characterized by the presence of bromine and fluorine substituents on the benzene ring. This compound has garnered attention in recent years for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition studies. The unique structural features of this compound suggest that it may interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

- Molecular Formula : C10H10BrF O2

- Molecular Weight : 251.1 g/mol

- Log P (Partition Coefficient) : Approximately 3.0, indicating moderate lipophilicity which can influence bioavailability and membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The exact molecular targets remain to be fully elucidated; however, preliminary studies suggest that it may act through:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially increasing their plasma concentrations.

- Protein-Ligand Interactions : Research indicates that this compound may interact with various proteins, affecting their function and leading to physiological changes.

Enzyme Inhibition Studies

A significant focus has been on the compound's ability to inhibit specific enzymes. For instance, studies have shown that compounds with similar halogenated structures can exhibit varying degrees of enzyme inhibition, suggesting that this compound may possess similar properties.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Cytochrome P450 CYP1A2 | Competitive | TBD |

| Other P450 isoforms | TBD | TBD |

Case Studies

- Anti-HIV Activity : In a study focused on non-nucleoside inhibitors of HIV reverse transcriptase, compounds structurally related to this compound were evaluated for their anti-HIV activity. Results indicated that fluorinated compounds often exhibited enhanced metabolic stability and potency against HIV .

- Enzyme Interaction Studies : Research involving enzyme kinetics has demonstrated that this compound can participate in competitive inhibition against various enzymes, providing insights into how such compounds can modify enzymatic activity and influence metabolic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity and solubility characteristics. These factors play a crucial role in determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties:

- Absorption : The moderate lipophilicity suggests good membrane permeability.

- Distribution : Potentially distributed widely due to its ability to cross biological membranes.

- Metabolism : Likely metabolized by cytochrome P450 enzymes; however, specific metabolic pathways require further investigation.

- Excretion : Expected to be excreted primarily via renal pathways after metabolic conversion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.